Dapagliflozin propanediol hydrate
Overview
Description
Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This compound is also used to reduce the risk of hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin propanediol involves multiple steps. One method starts with a 4-chloro-3-(4-ethoxybenzyl)phenyl halide, which undergoes an X/Li/Zn exchange reaction to form an organozinc reagent. This reagent then reacts with 2,3,4,6-tetra-O-pivaloyl-α-D-bromoglucopyranose through a nucleophilic substitution reaction to produce a compound. The pivaloyl protecting group is then removed to obtain dapagliflozin, which is directly reacted with (S)-1,2-propanediol and water to form dapagliflozin propanediol .
Industrial Production Methods
Industrial production of dapagliflozin propanediol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Dapagliflozin propanediol hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo dapagliflozin.
Reduction: Reduction reactions can produce benzylic hydroxy dapagliflozin.
Substitution: Nucleophilic substitution reactions are involved in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as lithium alkylide and zinc salts are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
Scientific Research Applications
Dapagliflozin propanediol hydrate has a wide range of scientific research applications:
Chemistry: Used in the study of SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Extensively studied for its role in managing type 2 diabetes, heart failure, and chronic kidney disease.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Dapagliflozin propanediol hydrate inhibits the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. By inhibiting SGLT2, it reduces the reabsorption of glucose, leading to increased urinary glucose excretion. This helps in better glycemic control and reduces the workload on the heart by lowering blood pressure and improving cardiovascular outcomes .
Comparison with Similar Compounds
Similar Compounds
- Canagliflozin
- Empagliflozin
- Ertugliflozin
Comparison
Dapagliflozin propanediol hydrate is unique in its high selectivity for SGLT2, which minimizes off-target effects. Compared to canagliflozin and empagliflozin, dapagliflozin has shown a favorable safety profile and efficacy in reducing cardiovascular events and improving renal outcomes .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapagliflozin propanediol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPAGLIFLOZIN PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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